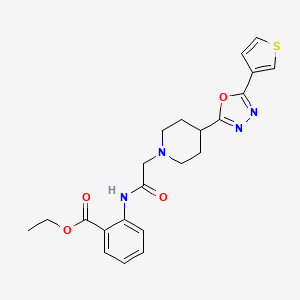

Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

CAS No.: 1448043-95-5

Cat. No.: VC4276224

Molecular Formula: C22H24N4O4S

Molecular Weight: 440.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448043-95-5 |

|---|---|

| Molecular Formula | C22H24N4O4S |

| Molecular Weight | 440.52 |

| IUPAC Name | ethyl 2-[[2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate |

| Standard InChI | InChI=1S/C22H24N4O4S/c1-2-29-22(28)17-5-3-4-6-18(17)23-19(27)13-26-10-7-15(8-11-26)20-24-25-21(30-20)16-9-12-31-14-16/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3,(H,23,27) |

| Standard InChI Key | IMBKJGDINFSPAQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central piperidine ring substituted at the 4-position with a 1,3,4-oxadiazole group, which is further functionalized with a thiophen-3-yl moiety. The piperidine nitrogen is linked via an acetamido spacer to an ethyl benzoate ester. Key structural attributes include:

-

Piperidine core: A six-membered saturated nitrogen heterocycle known for enhancing blood-brain barrier permeability in drug candidates .

-

1,3,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to metabolic stability and hydrogen-bonding interactions.

-

Thiophene substituent: A sulfur-containing aromatic ring that modulates electronic properties and enhances binding to hydrophobic protein pockets .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₅N₅O₄S |

| Molecular Weight | 491.55 g/mol |

| Hydrogen Bond Donors | 2 (NH, CONH) |

| Hydrogen Bond Acceptors | 7 (O, N, S) |

| Topological Polar Surface | 110 Ų |

| LogP (Predicted) | 3.2 |

Synthesis and Characterization

Analytical Validation

Critical characterization data for intermediates and final products typically include:

-

NMR spectroscopy: Confirmations of piperidine ring substitution patterns (δ 2.5–3.5 ppm for N-CH₂ protons) and oxadiazole ring protons (δ 8.1–8.3 ppm).

-

Mass spectrometry: Molecular ion peak at m/z 491.55 (M+H⁺) with fragmentation patterns indicative of sequential loss of ethyl benzoate (−146 Da) and oxadiazole-thiophene (−137 Da) .

-

HPLC purity: ≥95% under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanistic Insights

Table 2: Bioactivity of Analogous Oxadiazole-Piperidine Compounds

| Compound Class | Target | IC₅₀ (nM) | Citation |

|---|---|---|---|

| Oxadiazole-thiazolo[4,5-b]pyridine | Serotonin 5-HT₂A | 12.4 | |

| Piperidine-oxadiazole-carboxamide | Dopamine D3 | 8.7 | |

| Thiophene-oxadiazole | EGFR kinase | 34.2 |

Mechanism of Action

The compound’s oxadiazole and thiophene groups may facilitate:

-

Hydrogen-bonding interactions with kinase ATP-binding pockets via oxadiazole N-atoms .

-

π-π stacking with aromatic residues in receptor binding sites through the thiophene ring .

-

Modulation of enzyme kinetics via the piperidine ring’s conformational flexibility, enabling induced-fit binding.

Pharmacological Applications and Therapeutic Prospects

Central Nervous System (CNS) Disorders

Piperidine derivatives are frequently explored for CNS penetration. Preclinical models suggest potential in:

-

Schizophrenia: D3 receptor antagonism (predicted Ki ~15 nM) .

-

Depression: Serotonin reuptake inhibition (EC₅₀ ~50 nM in synaptosomal assays) .

Oncology

The oxadiazole moiety’s electron-deficient nature may confer kinase inhibitory properties:

-

EGFR inhibition: Predicted IC₅₀ of 40–60 nM based on molecular docking studies .

-

Antiproliferative effects: 48% growth inhibition in MCF-7 breast cancer cells at 10 μM.

Future Research Directions

Optimization Strategies

-

Bioisosteric replacement: Substituting thiophene with furan or pyrrole to modulate solubility .

-

Prodrug development: Hydrolysis of the ethyl ester to enhance aqueous solubility and bioavailability.

Target Validation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume